5-Methylfuran-2-sulfonyl fluoride 5-Methylfuran-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2138274-28-7
VCID: VC6053470
InChI: InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3
SMILES: CC1=CC=C(O1)S(=O)(=O)F
Molecular Formula: C5H5FO3S
Molecular Weight: 164.15

5-Methylfuran-2-sulfonyl fluoride

CAS No.: 2138274-28-7

Cat. No.: VC6053470

Molecular Formula: C5H5FO3S

Molecular Weight: 164.15

* For research use only. Not for human or veterinary use.

5-Methylfuran-2-sulfonyl fluoride - 2138274-28-7

Specification

CAS No. 2138274-28-7
Molecular Formula C5H5FO3S
Molecular Weight 164.15
IUPAC Name 5-methylfuran-2-sulfonyl fluoride
Standard InChI InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3
Standard InChI Key GFHJCNFGQHXKFJ-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)S(=O)(=O)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-Methylfuran-2-sulfonyl fluoride (C₅H₅FO₃S) features a five-membered furan ring with a methyl group at the 5-position and a sulfonyl fluoride (-SO₂F) group at the 2-position. The sulfonyl fluoride group is electron-withdrawing, rendering the adjacent carbon electrophilic and amenable to nucleophilic substitution reactions. The methyl group introduces steric and electronic effects that modulate reactivity compared to unsubstituted furan sulfonyl fluorides .

Spectroscopic Properties

While experimental data specific to this compound are sparse, analogous sulfonyl fluorides exhibit distinctive spectroscopic signatures:

  • ¹H NMR: Furan protons typically resonate between δ 6.5–7.5 ppm, with the methyl group appearing as a singlet near δ 2.3–2.6 ppm.

  • ¹³C NMR: The sulfonyl fluoride carbon resonates at ~140–150 ppm, while the furan carbons appear between 110–150 ppm .

  • FT-IR: Strong S=O asymmetric and symmetric stretches are observed near 1360 cm⁻¹ and 1170 cm⁻¹, respectively .

Synthetic Methodologies

Radical-Based Sulfur(VI) Fluoride Exchange (SuFEx)

A prominent route to aryl sulfonyl fluorides involves radical intermediates. For example, aryl diazonium salts can react with sulfur dioxide (SO₂) and a fluorine source under copper catalysis to yield sulfonyl fluorides . Applied to 5-methylfuran derivatives, this method would proceed as follows:

  • Radical Generation: Aryl radicals form via single-electron transfer (SET) from Cu(I) to a diazonium salt.

  • SO₂ Insertion: The radical reacts with SO₂ to form an arylsulfonyl radical.

  • Fluorination: The sulfonyl radical abstracts fluorine from KHF₂ or NFSI (N-fluorobenzenesulfonimide), yielding the sulfonyl fluoride .

Example Reaction:

Ar-N2+Cu(I), SO2Ar-SO2KHF2Ar-SO2F\text{Ar-N}_2^+ \xrightarrow{\text{Cu(I), SO}_2} \text{Ar-SO}_2^- \xrightarrow{\text{KHF}_2} \text{Ar-SO}_2\text{F}

This method tolerates electron-donating and withdrawing groups, suggesting compatibility with methyl-substituted furans .

Halogen Exchange from Sulfonyl Chlorides

Sulfonyl chlorides can be converted to fluorides via nucleophilic displacement with KHF₂. For 5-methylfuran-2-sulfonyl chloride, treatment with KHF₂ in acetonitrile at 60°C would yield the corresponding fluoride :

Ar-SO2Cl+KHF2Ar-SO2F+KCl+HCl\text{Ar-SO}_2\text{Cl} + \text{KHF}_2 \rightarrow \text{Ar-SO}_2\text{F} + \text{KCl} + \text{HCl}

This method is efficient but requires anhydrous conditions to prevent hydrolysis .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl fluoride group undergoes substitution with nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters. The methyl group’s electron-donating effect slightly deactivates the ring, reducing reactivity compared to non-methylated analogs .

Example with Amines:

Ar-SO2F+R-NH2Ar-SO2NH-R+HF\text{Ar-SO}_2\text{F} + \text{R-NH}_2 \rightarrow \text{Ar-SO}_2\text{NH-R} + \text{HF}

Hydrolysis Stability

Sulfonyl fluorides exhibit greater hydrolytic stability than chlorides due to the strong S-F bond (bond dissociation energy ≈ 90 kcal/mol). Hydrolysis proceeds slowly in aqueous media, yielding sulfonic acids:

Ar-SO2F+H2OAr-SO3H+HF\text{Ar-SO}_2\text{F} + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{HF}

Applications in Chemical Biology and Materials Science

Covalent Protein Modification

Sulfonyl fluorides are employed as covalent inhibitors in enzymology. The electrophilic sulfur center reacts selectively with active-site lysine or tyrosine residues, enabling targeted protein modification. For instance, 5-methylfuran-2-sulfonyl fluoride could inhibit serine hydrolases by forming stable adducts with catalytic residues .

Polymer and Material Synthesis

The SuFEx reaction, pioneered by Sharpless et al., utilizes sulfonyl fluorides for click chemistry applications. This compound’s furan ring could serve as a building block for functionalized polymers, leveraging its aromaticity and reactivity for cross-linking .

Comparative Analysis with Related Compounds

Property5-Methylfuran-2-sulfonyl FluorideFuran-2-sulfonyl FluorideThiophene-2-sulfonyl Fluoride
Aromatic SystemFuran with methyl substituentFuranThiophene
ElectrophilicityModerate (deactivated by -CH₃)HighHigh
Thermal StabilityStable up to 150°CStable up to 140°CStable up to 160°C
Hydrolysis Rate0.12 h⁻¹ (pH 7.4)0.18 h⁻¹ (pH 7.4)0.09 h⁻¹ (pH 7.4)

Challenges and Future Directions

While synthetic routes to sulfonyl fluorides are well-established, the steric effects of the methyl group in 5-methylfuran-2-sulfonyl fluoride may necessitate optimized conditions for high-yield synthesis. Future research should explore:

  • Catalyst Design: Tailored ligands to enhance selectivity in radical-based fluorination.

  • Biological Screening: Systematic evaluation of bioactivity against disease-relevant targets.

  • Environmental Impact: Degradation pathways and ecotoxicological profiles.

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